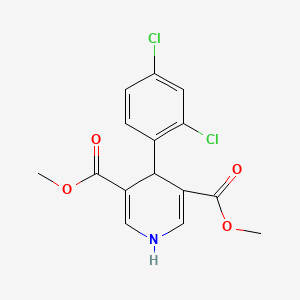

dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound has been synthesized through multiple methodologies, including four-component reactions and Hantzsch condensation reactions. Jing Sun et al. (2011) developed an efficient protocol for the synthesis of structurally diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, which could relate to the synthetic pathway of similar compounds, via four-component reactions involving arylamines, acetylenedicarboxylate, aromatic aldehydes, and cyclic 1,3-diketones (Jing Sun, E. Xia, Qun-yan Wu, & Chaoguo Yan, 2011). Additionally, Wenwen Zhang et al. (2009) synthesized a closely related dihydropyridine derivative via Hantzsch condensation reaction promoted by microwave irradiation under solvent-free conditions, highlighting a synthetic route that could potentially be adapted for the target compound (Wenwen Zhang, Ning Pan, & Qingjian Liu, 2009).

Molecular Structure Analysis

The molecular structure and spectral properties of similar dihydropyridine compounds have been extensively studied. Yi Li et al. (2014) characterized a series of novel 1,4-dihydro-2,6- dimethyl-3,5-pyridinedicarboxamides using various spectroscopic techniques and X-ray crystallography, providing insight into the molecular structure that could be relevant to dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Yi Li, Yuanyuan Liu, Xuejuan Chen, Xiaohui Xiong, & Fang-shi Li, 2014).

Chemical Reactions and Properties

The reactivity of dimethyl acetylenedicarboxylate, a key component in the synthesis of related compounds, has been explored in various reactions, including its addition to 4-(pyrrolidin-1-yl)coumarin and 1-methyl-4-(pyrrolidin-1-yl)quinolin-2(1H)-one. These studies can provide insights into the reactivity of the compound and its potential for participating in various chemical transformations (David J. Haywood & Stewart T. Reid, 1977).

Physical Properties Analysis

The physical properties of dihydropyridine derivatives, such as melting points, solubility, and crystalline structure, have been characterized in several studies. The detailed structural analysis through spectroscopic techniques and crystallography aids in understanding the physical properties and stability of these compounds.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, have been thoroughly investigated for dihydropyridine derivatives. Research by Yahya Nural et al. (2018) on a related compound synthesized by cyclization reactions offers insights into the chemical behavior, including acid dissociation constants and antimicrobial activity, which could be relevant for understanding the chemical properties of dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (Yahya Nural, Muge Gemili, N. Seferoğlu, E. Şahin, Mahmut Ülger, & H. Sari, 2018).

Wissenschaftliche Forschungsanwendungen

Therapeutic Effects on Pulmonary Hypertension

Research has investigated the effects of dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate (referred to in studies as DCDDP) on chronic pulmonary hypertension (PH) in rats. DCDDP was shown to significantly reduce pulmonary arterial pressure and pulmonary resistance. Its mechanisms include the reduction of free radicals and 5-HT (serotonin) content in pulmonary tissue, suggesting its potential as a treatment for PH induced by monocrotaline (MCT) (Li et al., 2002).

Catalyst for Acylation Reactions

Another study explored the use of 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a derivative of the pyridinedicarboxylate structure, as a recyclable catalyst for the acylation of inert alcohols and phenols. This research demonstrated the compound's utility in facilitating acylation under base-free conditions, providing insights into its reaction mechanism and potential applications in organic synthesis (Liu et al., 2014).

Aromatization Processes

Dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and its analogs have been studied for their ability to undergo aromatization with the aid of clay-supported cuptic nitrate under ultrasound promotion. This process, which involves the oxidation of diethyl,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylates, underscores the compound's relevance in chemical synthesis and the exploration of sonochemical effects on reaction pathways (Maquestiau et al., 1991).

Spectroscopic Characterization and DFT Calculations

A study on novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, closely related to dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, involved their synthesis and comprehensive spectroscopic characterization. The research incorporated density functional theory (DFT) and time-dependent DFT calculations to elucidate the molecular structures and optical properties, providing valuable insights for drug development and analytical methodologies (Li et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dimethyl 4-(2,4-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4/c1-21-14(19)10-6-18-7-11(15(20)22-2)13(10)9-4-3-8(16)5-12(9)17/h3-7,13,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAZQGIYUODXOOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1C2=C(C=C(C=C2)Cl)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)

![4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)

![N-(3-fluoro-2-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5525173.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B5525175.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5525182.png)

![4-{2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)

![3-{5-[(2-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5525225.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-3-isoxazolecarboxamide](/img/structure/B5525242.png)